(Furan-2-ylmethyl)(4-methoxybutyl)amine
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Overview
Description
(Furan-2-ylmethyl)(4-methoxybutyl)amine is an organic compound with the molecular formula C10H17NO2. It features a furan ring, a methoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-ylmethyl)(4-methoxybutyl)amine typically involves the reaction of furan-2-carboxaldehyde with 4-methoxybutylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent such as ethyl acetate to optimize yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for furan derivatives. This method uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: (Furan-2-ylmethyl)(4-methoxybutyl)amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(Furan-2-ylmethyl)(4-methoxybutyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(4-methoxybutyl)amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
(Furan-2-ylmethyl)amine: Lacks the methoxy group, making it less versatile in certain reactions.
(Furan-2-ylmethyl)(4-hydroxybutyl)amine: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
(Furan-2-ylmethyl)(4-ethoxybutyl)amine: Features an ethoxy group, which can influence its solubility and chemical properties
Uniqueness: (Furan-2-ylmethyl)(4-methoxybutyl)amine is unique due to its combination of a furan ring, a methoxy group, and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxybutan-1-amine |
InChI |
InChI=1S/C10H17NO2/c1-12-7-3-2-6-11-9-10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |
InChI Key |
LTAHVQIRKZTOHV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=CO1 |
Origin of Product |
United States |
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